5-Amino-1,3,4-thiadiazole-2-sulfonamide
Overview
Description
5-Amino-1,3,4-thiadiazole-2-sulfonamide is a white solid . It is an intermediate of Acetazolamide . This compound belongs to the class of organic compounds known as benzenesulfonamides . It is a structural analog of acetazolamide and shows interesting carbonic anhydrase inhibitory properties, diuretic, and anticonvulsant action .
Synthesis Analysis
The synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives involves reactions of 4-benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carbonyl chloride with 5-amino-1,3,4-thiadiazole-2-sulphonamide . The resulting compounds were characterized by elemental and spectral (¹H NMR, ¹³C NMR, IR) analysis .Molecular Structure Analysis
The molecular formula of this compound is C2H4N4O2S2 . Its molecular weight is 180.21 g/mol . The IUPAC name is this compound . The InChI is 1S/C2H4N4O2S2/c3-1-5-6-2(9-1)10(4,7)8/h(H2,3,5)(H2,4,7,8) .Chemical Reactions Analysis
5-Amino-1,3,4-thiadiazole-2-sulphonamide derivatives have been synthesized and their inhibition effects on human carbonic anhydrase isozymes have been studied . The one-pot three-component fusion reaction between chosen substrates of 1,3,4-thiadiazole-amines or 2-amino-benzothiazole, aldehydes and active methylene compounds in ethanol solvent at room temperature gave an excellent yield of products .Physical And Chemical Properties Analysis
This compound is a white solid . Its molecular weight is 180.21 g/mol . The IUPAC name is this compound . The InChI is 1S/C2H4N4O2S2/c3-1-5-6-2(9-1)10(4,7)8/h(H2,3,5)(H2,4,7,8) .Scientific Research Applications
Carbonic Anhydrase Inhibition
5-Amino-1,3,4-thiadiazole-2-sulfonamide is primarily studied for its role as a carbonic anhydrase inhibitor. This compound, being an acetazolamide precursor, binds to the zinc ion in carbonic anhydrase and interacts with amino acids like Thr199, Glu106, and Thr200. This binding mechanism is crucial for designing inhibitors for these zinc-containing enzymes, which have widespread applications in medical and biological research (Menchise et al., 2006).
Anticancer Research
In the field of anticancer research, derivatives of this compound have shown potential. Specifically, these derivatives inhibit carbonic anhydrase, a trait beneficial in anticancer activity. For instance, derivative 5h displayed significant inhibitory activity and demonstrated anticancer potential through carbonic anhydrase inhibition rather than by DNA binding (Abas et al., 2021).
Structural Studies and Binding Pockets
The molecule has been utilized in structural studies to understand the binding pockets of carbonic anhydrase isozymes. For example, a study showed that the derivative 5-(1-adamantylcarboxamido)-1,3,4-thiadiazole-2-sulfonamide binds in a unique pocket of carbonic anhydrase II, suggesting potential for designing isoform-selective inhibitors (Avvaru et al., 2010).
Mechanism of Action
Target of Action
The primary target of 5-Amino-1,3,4-thiadiazole-2-sulfonamide is the enzyme Carbonic Anhydrase 2 . This enzyme plays a crucial role in bone resorption and osteoclast differentiation .
Mode of Action
This compound interacts with its target, Carbonic Anhydrase 2, by inhibiting its activity . This inhibition prevents neurons from firing in the brain by releasing chloride ions due to the GABAA pathway .
Biochemical Pathways
The inhibition of Carbonic Anhydrase 2 by this compound affects the GABAA pathway . This pathway is responsible for the release of chloride ions, which in turn prevents neurons from firing in the brain .
Pharmacokinetics
It is known that thiadiazole derivatives, due to the presence of sulfur atom, show oral absorption and good cell permeability leading to good bioavailability .
Result of Action
The result of the action of this compound is the prevention of neuron firing in the brain . This is achieved through the release of chloride ions due to the inhibition of the GABAA pathway .
Safety and Hazards
Future Directions
Salts of 5-amino-2-sulfonamide-1,3,4-thiadiazole have been prepared and characterized by physico-chemical methods . They have been evaluated as carbonic anhydrase inhibitors and as anticonvulsants and diuretics . These salts exhibited diuretic and anticonvulsant activities with little neurotoxicity . This suggests potential future directions for the development of novel, more effective therapeutics .
properties
IUPAC Name |
5-amino-1,3,4-thiadiazole-2-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4O2S2/c3-1-5-6-2(9-1)10(4,7)8/h(H2,3,5)(H2,4,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMVBPQOACUDRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN=C(S1)S(=O)(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N4O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10164324 | |
Record name | 5-Amino-1,3,4-thiadiazole-2-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10164324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
14949-00-9 | |
Record name | 5-Amino-1,3,4-thiadiazole-2-sulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014949009 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tio-urasin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22979 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Amino-1,3,4-thiadiazole-2-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10164324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-amino-1,3,4-thiadiazole-2-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DESACETYL ACETAZOLAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F687N81LIZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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